Bleomycin - 11056-06-7

Bleomycin

Catalog Number: EVT-294725
CAS Number: 11056-06-7
Molecular Formula: C55H84N17O21S3+
Molecular Weight: 1415.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bleomycin is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. [] It belongs to a family of antibiotics known for their potent antitumor activity. [] Bleomycin is primarily used in scientific research as a tool to study cellular processes and model various disease states. It is recognized for its ability to induce DNA damage, leading to cell death and alterations in cellular functions. []

Future Directions

Exploration of Bleomycin Analogues

Further research could focus on developing and characterizing Bleomycin analogues with improved specificity and reduced toxicity. [] Modifications to the molecular structure may enhance its targeting of specific cell types or disease processes, minimizing off-target effects. [, ]

Bleomycin A2

Compound Description: Bleomycin A2 is a specific fraction of the Bleomycin mixture, and it is often used as a reference standard in research due to its well-characterized properties. It exhibits potent antitumor activity against various cancers, including lymphomas, head and neck cancers, and germ cell tumors. []

Relevance: Bleomycin A2 is a major component of the clinically used Bleomycin mixture. Understanding its specific activity and mechanism is crucial for optimizing Bleomycin-based therapies. [, , ]

Bleomycin B2

Compound Description: Similar to Bleomycin A2, Bleomycin B2 is another significant fraction of the Bleomycin mixture. It shares a similar structure with Bleomycin A2 but differs in its cationic C-terminal amine. []

Relevance: While structurally analogous to Bleomycin, Bleomycin B2 demonstrates different pharmacological properties. It exhibits higher DNA breakage activity compared to Bleomycin A2, potentially contributing to its toxicity profile. [, ]

Deglycobleomycin-A2

Compound Description: This compound is a derivative of Bleomycin A2 where the carbohydrate moiety has been removed. []

Relevance: Deglycobleomycin-A2 provides insights into the role of the carbohydrate group in Bleomycin's mechanism of action. While less potent than Bleomycin A2 in inducing cell death, it triggers apoptosis through a caspase and reactive oxygen species-independent pathway. []

Demethylbleomycin A2 (DBA2)

Compound Description: Demethylbleomycin A2 is an inactive form of bleomycin that can form as a degradation product. []

Relevance: The presence of DBA2 in bleomycin formulations can indicate degradation and reduced efficacy of the drug. []

Pepleomycin

Compound Description: Pepleomycin is an analogue of Bleomycin with similar antineoplastic properties. []

Relevance: Pepleomycin offers a potentially advantageous side effect profile compared to Bleomycin, showing lower incidence of pulmonary fibrosis but higher incidence of stomatitis and dermatosis. These differences suggest distinct impacts on the circulatory system and warrant further investigation. []

Phleomycin

Compound Description: Phleomycin belongs to the same family of glycopeptide antibiotics as Bleomycin and shares a similar mechanism of action, causing DNA strand breaks. []

Relevance: The DNA cleavage sites induced by Phleomycin are a subset of those cleaved by Bleomycin, indicating subtle differences in their sequence specificity and potential for targeted therapies. []

Tallysomycin A

Compound Description: Another glycopeptide antibiotic related to Bleomycin, Tallysomycin A exhibits a broader range of DNA cleavage sites compared to both Bleomycin and Phleomycin. []

Relevance: Tallysomycin A's unique DNA cleavage pattern suggests that it might be effective against a wider range of cancers compared to Bleomycin, but it may also have a different toxicity profile. []

Source and Classification

Bleomycin is classified as an antineoplastic agent and is part of the bleomycin group of antibiotics. It was first isolated in 1966 from Streptomyces verticillus by Umezawa et al. Its chemical structure includes a complex arrangement of amino acids and sugar moieties, which contribute to its biological activity. The compound is marketed under various names, including Blenoxane.

Synthesis Analysis

The synthesis of bleomycin has been extensively studied, with various methods reported in the literature. One notable approach involves total synthesis using key intermediates derived from carbohydrate precursors.

  1. Key Intermediates: The synthesis typically begins with the preparation of carbohydrate units, which are crucial for the antibiotic's structure. For instance, a method described in a study involves converting a specific disaccharide into a glycosyl chloride, which is then coupled with other amino acid derivatives to build the bleomycin scaffold .
  2. Final Steps: The final step often includes methylation processes to yield specific bleomycin derivatives. For example, methylation of bleomycin demethyl A2 has been shown to produce active compounds that retain similar potency to naturally derived samples .
  3. Biosynthesis: In nature, the biosynthesis of bleomycin is tightly regulated and involves several enzymatic steps, where key enzymes like phosphomannose isomerase and phosphomannomutase play significant roles in precursor supply .
Molecular Structure Analysis

Bleomycin's molecular structure is complex, featuring a hybrid peptide-polyketide skeleton along with a disaccharide unit. The chemical formula for bleomycin A2 is C55H84N17O21S3C_{55}H_{84}N_{17}O_{21}S_{3} with a molecular weight of approximately 1415.55 g/mol .

Structural Features

  • Peptide Backbone: The structure includes multiple amino acids contributing to its biological activity.
  • Sugar Moiety: The presence of sugar units enhances solubility and facilitates interaction with biological targets.
  • Metal Coordination: Bleomycin can chelate metal ions (primarily iron), which is crucial for its mechanism of action.
Chemical Reactions Analysis

Bleomycin undergoes several chemical reactions that are pivotal to its function:

  1. DNA Cleavage: The primary reaction involves the cleavage of DNA strands, which occurs when bleomycin binds to DNA in the presence of metal ions and oxygen, generating reactive oxygen species that induce strand breaks .
  2. Binding Dynamics: Studies indicate that one molecule of bleomycin binds approximately every 3.7 base pairs in DNA, demonstrating its high affinity for nucleic acids .

Reaction Conditions

  • Metal Ion Dependence: The efficacy of bleomycin in inducing DNA damage is significantly influenced by the presence of metal ions such as copper or iron.
  • pH Sensitivity: Optimal activity has been observed at physiological pH levels.
Mechanism of Action

The mechanism of action of bleomycin primarily revolves around its ability to cleave DNA:

  1. DNA Interaction: Upon binding to DNA, bleomycin forms a complex with metal ions that facilitates the generation of free radicals.
  2. Radical Formation: These radicals cause oxidative damage to the DNA backbone, leading to strand breaks .
  3. Cell Cycle Specificity: Bleomycin exhibits specific activity during the G2 and M phases of the cell cycle, making it particularly effective against rapidly dividing cells.
Physical and Chemical Properties Analysis

Bleomycin possesses distinct physical and chemical properties:

  • Solubility: It is soluble in water and exhibits stability under physiological conditions.
  • Half-Life: The half-life of bleomycin in plasma is approximately 115 minutes, influencing dosing regimens in clinical settings .
  • Absorption Characteristics: Systemic absorption after administration is about 45%, indicating moderate bioavailability.

Key Properties

PropertyValue
Molecular Weight1415.55 g/mol
Chemical FormulaC55H84N17O21S3C_{55}H_{84}N_{17}O_{21}S_{3}
SolubilityWater-soluble
Half-Life~115 minutes
Applications

Bleomycin's primary application lies in oncology:

  1. Cancer Treatment: It is utilized as part of combination chemotherapy regimens for treating various cancers.
  2. Research Tool: Beyond clinical use, it serves as a valuable tool in molecular biology for studying DNA damage and repair mechanisms.
  3. Potential Modifications: Ongoing research aims to enhance its efficacy and reduce toxicity through structural modifications or combination therapies.
Introduction to Bleomycin

Historical Discovery and Development of Bleomycin

The origin of bleomycin traces back to pioneering antibiotic screening efforts in Japan. In 1962, the eminent microbiologist Hamao Umezawa and his team at the Institute of Microbial Chemistry in Tokyo identified potent antitumor activity in culture filtrates of the actinomycete bacterium Streptomyces verticillus [1] [6]. Umezawa published this landmark discovery in 1966, characterizing the active principle as a mixture of structurally related compounds designated "bleomycins" [1] [8].

  • Initial Development: The Japanese pharmaceutical company Nippon Kayaku spearheaded early development, launching bleomycin commercially in Japan in 1969 under the brand name Blenoxane [1].
  • Global Expansion: Recognition of its clinical efficacy, particularly against squamous cell carcinomas and lymphomas, led to United States Food and Drug Administration (FDA) approval in 1973. In the US, Bristol Laboratories (a precursor to Bristol-Myers Squibb) initially marketed it [1] [4].
  • Scientific Recognition: The complexity of bleomycin's structure and mechanism attracted significant scientific interest. A monumental achievement was the total chemical synthesis of bleomycin A2 reported by Umezawa and collaborators in 1981 [4] [8]. Furthermore, seminal work by JoAnne Stubbe on elucidating the precise mechanism of bleomycin-induced DNA cleavage earned her the prestigious 2020 Priestley Medal [4].

Table 1: Key Milestones in Bleomycin History

YearMilestoneKey Contributor/Entity
1962Discovery in Streptomyces verticillus filtratesHamao Umezawa
1966First publication describing bleomycinUmezawa et al.
1969Initial market launch (Japan)Nippon Kayaku
1973United States FDA approvalBristol Laboratories
1981Total synthesis of Bleomycin A2 achievedUmezawa and collaborating groups
2000Cloning and characterization of biosynthetic gene clusterShen et al. [7]

Structural Classification as a Glycopeptide Antibiotic

Bleomycin definitively belongs to the glycopeptide antibiotic class, sharing the core characteristic of a heavily modified peptide backbone covalently linked to carbohydrate (sugar) moieties [1] [5] [9]. This classification places it alongside compounds like vancomycin, although their biological targets and clinical uses differ significantly. The structure of the predominant component, bleomycin A2 (Empirical Formula: C₅₅H₈₄N₁₇O₂₁S₃⁺; Molecular Weight: 1415.56 g/mol), exemplifies its complexity [1] [4] [5]. It can be dissected into several key functional domains:

  • Metal-Binding Domain: This is the catalytic core responsible for bleomycin's mechanism of action. It contains characteristic ligands including a pyrimidine ring, an imidazole ring, a β-hydroxyhistidine residue, a β-aminoalanine residue, and a secondary amine (see Figure 1 schematic). This domain chelates ferrous iron (Fe²⁺) with high affinity. The resulting Fe(II)-bleomycin complex reacts with molecular oxygen to generate activated oxygen species (believed to be hydroxyl radicals or a ferric peroxide species) that abstract hydrogen from DNA deoxyribose, leading to single-strand and double-strand DNA breaks [1] [2] [5].
  • DNA-Binding Domain: A bithiazole ring system with a positively charged terminal sulfonium tail (e.g., (dimethylsulfonio)propylamine in bleomycin A2). The bithiazole moiety intercalates between DNA base pairs, positioning the metal-binding domain for site-specific cleavage, often at 5'-GT-3' and 5'-GC-3' sequences. The cationic tail enhances DNA electrostatic interaction [1] [4] [5].
  • Linker Domain: A carbohydrate linker connects the DNA-binding and metal-binding domains. In bleomycin A2, this consists of 3-O-carbamoyl-D-mannose and L-gulose [1] [8].
  • Variable Terminal Amine: Different bleomycin congeners (e.g., A1, A2, A5, A6, B1, B2, B4) primarily differ in the structure of their terminal amine moiety attached to the bithiazole sulfonium. For instance, Bleomycin A2 has a (dimethylsulfonio)propylamine, while Bleomycin B2 has agmatine (guanidinobutylamine) [1] [5] [8].

Figure 1: Schematic Representation of Bleomycin A2 Core Domains

[ Metal-Binding Domain ] - [ Linker Domain ] - [ DNA-Binding Domain ](Pyrimidine-Imidazole-     (D-Man-L-Gul)        (Bithiazole +β-OH-His-β-NH2-Ala-                                 (CH3)2S+-CH2-CH2-CH2-NH2)Secondary Amine + Fe²⁺)

Table 2: Major Structural Components of Bleomycin A2

DomainKey ComponentsPrimary Function
Metal-BindingPyrimidine, Imidazole, β-Hydroxyhistidine, β-Aminoalanine, Secondary AmineChelates Fe²⁺; Generates active oxygen species
DNA-BindingBithiazole ring system, Terminal Cationic Amine (e.g., (Dimethylsulfonio)propyl)DNA intercalation; Electrostatic DNA binding
Linker3-O-Carbamoyl-α-D-Mannose, α-L-GuloseConnects DNA-binding and Metal-binding domains
Variable RegionTerminal Amine Structure (Defines congener type, e.g., A2, B2)Modulates activity, distribution, toxicity?

Natural Sources and Biosynthetic Origins (Streptomyces verticillus)

Bleomycin is naturally produced by the Gram-positive, filamentous soil bacterium Streptomyces verticillus (ATCC 15003) [1] [3] [7]. Streptomyces species are prolific producers of secondary metabolites with potent biological activities, and S. verticillus is the exclusive natural source identified for bleomycins.

  • Biosynthesis: Bleomycin biosynthesis is a prime example of complex hybrid polyketide synthase (PKS)/non-ribosomal peptide synthetase (NRPS) assembly. The bleomycin molecule is too large and complex to be synthesized by standard ribosomal machinery. Instead, its production relies on massive, multi-functional enzymatic complexes.
  • Gene Cluster: The entire ~85 kilobase biosynthetic gene cluster (blm) was cloned and sequenced from S. verticillus ATCC15003 in 2000 [7]. This cluster contains at least 30 genes, including:
  • NRPS Genes: Ten genes encoding nine NRPS modules. These giant enzymes function like assembly lines, activating specific amino acid building blocks (e.g., the β-aminoalanine starter unit, histidine, alanine, asparagine, β-hydroxyhistidine, the methylvalerate-derived unit) in an ATP-dependent manner, covalently attaching them to the enzyme via thioester linkages (peptidyl carrier protein, PCP domains), and catalyzing peptide bond formation between adjacent modules (condensation, C domains). Specificity is conferred by adenylation (A) domains within each module. Biochemical studies confirmed the substrate specificity of several A domains [7].
  • PKS Gene: One gene encoding one PKS module. This module is responsible for incorporating the bithiazole carboxylic acid precursor, likely derived from two cysteines condensed and oxidized. The PKS module performs decarboxylative condensation (like a ketosynthase, KS) and processing steps [7].
  • Sugar Biosynthesis/Attachment Genes: Five genes (blmC, blmD, blmE, blmA, blmB) involved in the synthesis of the L-gulose and 3-O-carbamoyl-D-mannose sugars and their glycosylation onto the nascent peptide aglycone core. Glycosylation is crucial for the biological activity of bleomycin and its analogs [7] [8] [21].
  • Resistance Genes: blmAB encode a bleomycin N-acetyltransferase and a binding protein, respectively, protecting the producer organism from its own toxic metabolite [7] [9].
  • Other Genes: Encoding tailoring enzymes (oxidases, methyltransferases), regulatory proteins, and transport functions [7].
  • Hybrid Assembly: The NRPS and PKS complexes work in concert. The NRPS assembly line builds the peptide backbone, incorporating the polyketide-derived bithiazole unit at the appropriate point. Tailoring enzymes then modify the structure (e.g., hydroxylations, methylations), followed by glycosylation to produce the final bioactive bleomycin congeners secreted by the bacterium [7].
  • Congener Production: S. verticillus naturally produces a mixture of bleomycin congeners (A1, A2, A2', A2''-a, A2''-b, A5, demethyl A2, B1', B2, B4, B6 etc.), differing primarily in their terminal amine moiety [1] [5] [8]. These terminal amines (e.g., spermidine derivatives, agmatine) are either synthesized de novo by the bacterium or incorporated from the culture medium. Copper is often complexed to bleomycin during fermentation and purification (forming Cu(II)-bleomycin), which is stable but inactive. The copper is removed (e.g., via cation exchange chromatography) to yield the pharmaceutically active, metal-free form before clinical use [1] [8].

Table 3: Core Components of the Bleomycin (blm) Biosynthetic Gene Cluster in *Streptomyces verticillus [7]*

Functional CategoryRepresentative GenesEncoded Enzyme/Function
Non-Ribosomal Peptide Synthesis (NRPS)blmIII, blmIV, blmV, blmVI, blmVII, blmVIII, blmIX, blmX, blmXIMultimodular NRPS enzymes (A, PCP, C domains) assembling the peptide backbone
Polyketide Synthesis (PKS)blmIISingle PKS module synthesizing/incorporating the bithiazole unit precursor
Sugar Biosynthesis & TransferblmA, blmB, blmC, blmD, blmESynthesis of L-gulose and 3-O-carbamoyl-D-mannose; Glycosyltransferases attaching sugars
ResistanceblmI, blmABBleomycin N-acetyltransferase (blmI); Binding protein (blmAB)
Regulation & TransportblmXII, blmXIIITranscriptional regulators; Transporters for secretion
Tailoring Enzymese.g., blmF, blmGOxidases, methyltransferases modifying the peptide core

Properties

CAS Number

11056-06-7

Product Name

Bleomycin

IUPAC Name

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium

Molecular Formula

C55H84N17O21S3+

Molecular Weight

1415.6 g/mol

InChI

InChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29?,30?,34-,35-,36-,37?,38?,39?,40?,41-,42?,43?,53?,54?/m0/s1

InChI Key

OYVAGSVQBOHSSS-WXFSZRTFSA-O

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O

Solubility

Soluble (NTP, 1992)
Soluble
Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/
HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/
Freely soluble in water.
Sol in water and methanol but insol in acetone and ether.
2.82e-02 g/L

Synonyms

Bellon, Bléomycine
Bléomycine Bellon
Blanoxan
Blenoxane
BLEO cell
BLEO-cell
BLEOcell
Bleolem
Bleomicina
Bleomycin
Bleomycin A(2)
Bleomycin A2
Bleomycin B(2)
Bleomycin B2
Bleomycin Sulfate
Bleomycins
Bleomycinum Mack
Mack, Bleomycinum
Sulfate, Bleomycin

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O

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